molecular formula C31H26ClNO4 B8144773 GPR34 receptor antagonist 2

GPR34 receptor antagonist 2

Cat. No.: B8144773
M. Wt: 512.0 g/mol
InChI Key: QPRREELAPZFVLQ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR34 receptor antagonist 2 is a compound that acts as an antagonist to the GPR34 receptor, a G protein-coupled receptor. This compound is primarily used in research related to immune and inflammatory diseases. It has shown potential in inhibiting histamine release and has applications in studying various physiological and pathological processes .

Preparation Methods

The synthesis of GPR34 receptor antagonist 2 involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

GPR34 receptor antagonist 2 undergoes various chemical reactions, including:

Scientific Research Applications

GPR34 receptor antagonist 2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of GPR34 receptor antagonist 2 involves its interaction with the GPR34 receptor. The compound binds to the receptor, inhibiting its activity. This inhibition affects the downstream signaling pathways, including the PI3K-AKT and ERK pathways, which are involved in various cellular processes such as inflammation and immune response .

Comparison with Similar Compounds

GPR34 receptor antagonist 2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the GPR34 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

2-[[(E)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClNO4/c32-27-15-13-26(14-16-27)25-11-6-22(7-12-25)10-19-30(34)33-29(31(35)36)20-23-8-17-28(18-9-23)37-21-24-4-2-1-3-5-24/h1-19,29H,20-21H2,(H,33,34)(H,35,36)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRREELAPZFVLQ-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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